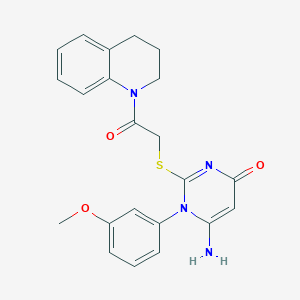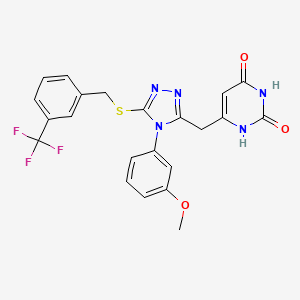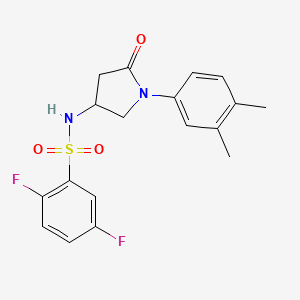
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical with the molecular formula C12H18BNO2 . It’s commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of similar compounds has been solved using methods like SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data .Physical And Chemical Properties Analysis
The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has an average mass of 219.088 Da and a monoisotopic mass of 219.143066 Da . It’s a solid at 20°C .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure Studies : Compounds related to 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate have been synthesized and studied. Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, confirming their structures through spectroscopy and X-ray diffraction. These compounds showed consistent molecular structures optimized by density functional theory (DFT) with their crystal structures determined by X-ray diffraction. The study also explored their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Vibrational Properties Studies : Wu et al. (2021) conducted a similar study on related compounds, examining their vibrational properties and conducting DFT calculations. They also performed comparative analysis of spectroscopic data, geometrical parameters, and other physicochemical properties (Wu et al., 2021).
Fluorescence and Detection Applications
Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes incorporating the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group for the detection of hydrogen peroxide (H2O2). These probes displayed various fluorescence responses towards H2O2, demonstrating the potential for sensitive detection applications (Lampard et al., 2018).
Efficient Deboration Reaction for H2O2 Vapor Detection : Fu et al. (2016) explored the enhancement of the sensing performance of borate to hydrogen peroxide vapor by introducing an imine into an aromatic borate molecule. This work highlighted a method to significantly improve the reaction time and sensitivity for H2O2 vapor detection (Fu et al., 2016).
Therapeutic and Biological Applications
Potential Boron Delivery Agent for Glioblastoma : Uram et al. (2017) investigated a boronated derivative of 2'-deoxycytidine, which includes the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group, as a potential 10B delivery agent for boron neutron capture therapy (BNCT) in treating glioblastoma. This compound demonstrated low toxicity and potential for targeting cancer cells (Uram et al., 2017).
Aroylhydrazone Prochelators for Oxidative Stress : Wang et al. (2018) studied the modification of aroylhydrazone prochelators containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group. These compounds, such as BSIH, were evaluated for their hydrolytic stability and efficiency in releasing chelators under oxidative stress conditions, showing potential for therapeutic applications (Wang et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BNO2.C2HF3O2/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8;3-2(4,5)1(6)7/h8,12H,5-7H2,1-4H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULMYBQDLBQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)azetidine 2,2,2-trifluoroacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2836913.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2836916.png)

![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)

![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)

![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)


![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)